molecular formula C21H28N6O2 B5548091 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

Numéro de catalogue B5548091
Poids moléculaire: 396.5 g/mol
Clé InChI: YPSCFYMMQCFMAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific precursors in the presence of catalysts under controlled conditions to yield the desired product. For instance, Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds, including thiazolopyrimidines, by reacting visnagenone–ethylacetate with 6-aminothiouracil, indicating a method that could be adapted for the synthesis of the target compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR, and MS. Anthal et al. (2018) investigated the molecular structure of a related compound, showing how piperazine rings adopt a chair conformation and how dihedral angles between different rings in the molecule influence its three-dimensional structure (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds can vary widely depending on the functional groups present. For example, Blokhin et al. (1990) discussed the reactivity of 4-methoxybenzylideneiminium salts with amines, leading to the replacement of the methoxy group, which is a reaction that could be relevant depending on the specific substituents of the target compound (Blokhin, Tyurekhodzhaeva, Bazhenov, Bobrovskii, & Bundel', 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. Muszalska and Bereda (2008) described a method for determining the stability of a similar analgesic compound in aqueous solutions, which could be applicable for assessing the stability of the target compound (Muszalska & Bereda, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and potential for forming derivatives, are essential for pharmaceutical development. Vidule (2011) explored the synthesis and antimicrobial studies of pyrimidine derivatives, providing insights into the chemical versatility and potential applications of compounds similar to the target molecule (Vidule, 2011).

Applications De Recherche Scientifique

Voxel-Based Analysis in Epilepsy Research

A study utilized 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET, a compound structurally related to 4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, to increase the specificity of PET abnormalities for localizing the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. The research presented a voxel-based method for computing interhemispheric asymmetry using this PET imaging technique, demonstrating improved sensitivity and specificity over standard methods. This approach was particularly useful for the presurgical assessment of patients with atypical clinical histories or normal MRI results, showing potential for noninvasive imaging in epilepsy treatment planning (Didelot et al., 2010).

Sigma Receptor Scintigraphy in Breast Cancer

Another study explored the potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a sigma receptor ligand, for visualizing primary breast tumors in vivo. The accumulation of such compounds in tumors is attributed to their binding to sigma receptors overexpressed on breast cancer cells. This research indicated that P-(123)I-MBA could successfully accumulate in most breast tumors, suggesting its utility for noninvasively assessing tumor proliferation and aiding in breast cancer diagnosis and treatment planning (Caveliers et al., 2002).

Delineation of 5-HT1A Receptors in Human Brain

In neuropharmacology research, the 5-HT1A receptor antagonist WAY-100635, closely related in function to the compound of interest, was labeled with carbon-11 to study serotonin receptors in the human brain via positron emission tomography (PET). This study provided detailed delineation of 5-HT1A receptors, demonstrating the feasibility of using such radioligands for exploring receptor distribution in living human brain. The approach holds promise for investigating psychiatric and neurological disorders, contributing significantly to our understanding of the human brain's serotonergic system (Pike et al., 1996).

Pyruvate Kinase M2 in Glioma

An innovative study developed 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23) as a novel radiopharmaceutical for measuring levels of pyruvate kinase M2 (PKM2) in glioma via PET. PKM2 is an enzyme crucial in glycolysis and is preferentially expressed in glioblastoma cells. This research marks the first human evaluation of [18F]DASA-23, demonstrating its potential for non-invasively delineating low-grade and high-grade glioma based on aberrant PKM2 expression, offering insights into tumor metabolism and aiding in glioma diagnosis and treatment monitoring (Patel et al., 2019).

Propriétés

IUPAC Name

(4-methoxyphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-24-7-9-25(10-8-24)19-15-20(23-16-22-19)26-11-13-27(14-12-26)21(28)17-3-5-18(29-2)6-4-17/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSCFYMMQCFMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.